molecular formula C24H25N3O3 B353223 N-[[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide CAS No. 920116-02-5

N-[[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide

Cat. No.: B353223
CAS No.: 920116-02-5
M. Wt: 403.5g/mol
InChI Key: CUZJPTFNIQNQCQ-UHFFFAOYSA-N
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Description

N-({1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane, lutidine, and trifluoroacetic acid. The reaction conditions often require specific temperatures and pH levels to ensure optimal yields and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N-({1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-({1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key functional protein in bacterial cell division . This inhibition disrupts the formation of the bacterial cell wall, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its ability to inhibit bacterial cell division by targeting the FtsZ protein sets it apart from other similar compounds .

Biological Activity

N-[[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide, often referred to as a benzimidazole derivative, has garnered attention in recent research for its potential biological activities. This compound is characterized by its complex structure, which includes a furan-2-carboxamide moiety and a dimethylphenoxy group.

Chemical Structure

The chemical formula for this compound is C₁₉H₂₂N₂O₃, with a molecular weight of approximately 330.39 g/mol. The compound's structure can be summarized as follows:

Structure N [[3 2 6 dimethylphenoxy propyl benzimidazol 2 yl]methyl furan 2 carboxamide\text{Structure }\text{N }[\text{1 }[\text{3 2 6 dimethylphenoxy propyl }\text{benzimidazol 2 yl}]\text{methyl}\text{ furan 2 carboxamide}

1. Anticancer Properties

Research indicates that benzimidazole derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and the induction of oxidative stress leading to cell death.

Table 1: Anticancer Activity Summary

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via ROS generation
MCF-720Cell cycle arrest at G0/G1 phase
A54918Inhibition of mitochondrial function

2. Cytoprotective Effects

The compound has demonstrated cytoprotective effects against DNA damage induced by various carcinogens. A study involving normal human colon fibroblast cells (CCD-18Co) showed that pretreatment with similar compounds significantly reduced DNA strand breaks and mitochondrial damage caused by the carcinogen 4-nitroquinoline 1-oxide (4NQO). The protective mechanism was attributed to the modulation of nitrosative stress rather than oxidative stress.

Case Study: Cytoprotective Mechanism
In a controlled experiment, CCD-18Co cells were pretreated with N-[2-(3,5-dimethoxystyryl)phenyl]furan-2-carboxamide before exposure to 4NQO. Results indicated:

  • Reduction in DNA Damage : Decreased levels of DNA strand breaks were observed.
  • Mitochondrial Protection : Preservation of mitochondrial membrane potential was noted.

This suggests that derivatives like this compound could play a role in chemoprevention strategies.

3. Interaction with Cellular Pathways

The biological activity of this compound may involve interaction with several key cellular pathways:

  • Nrf2 Pathway Activation : Similar compounds have been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
  • Apoptotic Pathways : Induction of pro-apoptotic factors while inhibiting anti-apoptotic proteins such as Bcl-2.

Properties

IUPAC Name

N-[[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-8-5-9-18(2)23(17)30-15-7-13-27-20-11-4-3-10-19(20)26-22(27)16-25-24(28)21-12-6-14-29-21/h3-6,8-12,14H,7,13,15-16H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZJPTFNIQNQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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